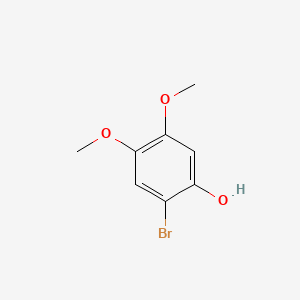
Aspalathine
Vue d'ensemble
Description
Aspalathin (2′,3,4,4′,6′-pentahydroxy-3′-C-β-D-glucopyranosyldihydrochalcone) is a natural C-linked glucosyl dihydrochalcone found in Aspalathus linearis, commonly known as rooibos. This South African endemic plant is widely consumed as a herbal tea and is renowned for its potent antioxidant properties. Aspalathin has been reported to possess various pharmacological activities, including antidiabetic, anti-inflammatory, antimutagenic, antithrombotic, and xanthine oxidase inhibitory effects .
Applications De Recherche Scientifique
Aspalathin has been extensively studied for its potential health benefits and applications in various fields:
Mécanisme D'action
Target of Action
Aspalathin, a natural C-linked glucosyl dihydrochalcone present in Aspalathus linearis (rooibos), has been reported to interact with several targets. It has been found to interact with mast cells, reducing their degranulation and intracellular calcium influx . It also interacts with adipocytes, reducing their differentiation and lipid accumulation . Furthermore, it has been shown to modulate both PI3K/AKT and AMPK pathways to improve substrate metabolism in adipose tissue, skeletal and cardiac muscle .
Mode of Action
Aspalathin’s interaction with its targets leads to several changes. In mast cells, it inhibits the FcεRI signaling pathway (Lyn, Fyn, and Syk), reducing pro-inflammatory cytokine expressions by inhibiting two major transcription factors, nuclear factor of activated T cells and nuclear factor-κB . In adipocytes, it inhibits the expression of PPARγ, Ap2, and HSL, leading to decreased lipid accumulation . It also enhances the expression of nuclear factor (erythroid-derived 2)-like 2 (Nrf2) expression, an intracellular antioxidant response element .
Biochemical Pathways
Aspalathin affects several biochemical pathways. It modulates both PI3K/AKT and AMPK pathways to improve substrate metabolism . It also inhibits the FcεRI signaling pathway in mast cells, leading to reduced pro-inflammatory cytokine expressions .
Result of Action
The molecular and cellular effects of aspalathin’s action are diverse. It reduces mast cell degranulation and intracellular calcium influx, leading to reduced allergic inflammation . It also decreases lipid accumulation in adipocytes, potentially contributing to its anti-diabetic effects . Furthermore, it enhances the expression of Nrf2, providing protection against oxidative stress .
Méthodes De Préparation
Aspalathin is primarily extracted from the leaves of Aspalathus linearis. The extraction process involves drying the leaves, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate aspalathin .
In terms of synthetic routes, aspalathin can be synthesized through the glycosylation of dihydrochalcone. This involves the reaction of dihydrochalcone with a glycosyl donor in the presence of a catalyst under controlled conditions. The reaction typically requires an acidic or basic medium and is carried out at elevated temperatures to facilitate the formation of the C-glycosidic bond .
Analyse Des Réactions Chimiques
Aspalathin undergoes various chemical reactions, including:
Oxidation: Aspalathin can be oxidized to form quinones and other oxidative products.
Reduction: Reduction of aspalathin can lead to the formation of dihydrochalcone derivatives.
Substitution: Aspalathin can undergo substitution reactions, particularly at the hydroxyl groups.
The major products formed from these reactions include various derivatives of dihydrochalcone and glucosylated compounds .
Comparaison Avec Des Composés Similaires
Aspalathin is unique among flavonoids due to its C-glycosylation, which enhances its stability and bioavailability. Similar compounds include:
Nothofagin: Another C-glycosylated dihydrochalcone found in rooibos, known for its anti-inflammatory and antioxidant properties.
Phloridzin: An O-glycosylated dihydrochalcone found in apples, known for its antidiabetic properties.
Eriodictyol: A flavonoid with similar antioxidant properties but lacks the C-glycosylation found in aspalathin.
Aspalathin’s unique structure and diverse pharmacological activities make it a valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c22-7-14-17(28)19(30)20(31)21(32-14)16-13(27)6-12(26)15(18(16)29)10(24)4-2-8-1-3-9(23)11(25)5-8/h1,3,5-6,14,17,19-23,25-31H,2,4,7H2/t14-,17-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPUQYKWJRESOC-VJXVFPJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726949 | |
| Record name | (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-43-6 | |
| Record name | Aspalathin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6027-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


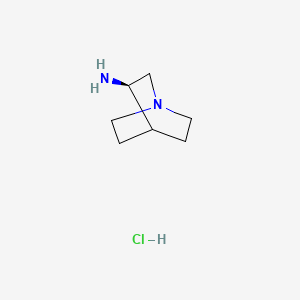

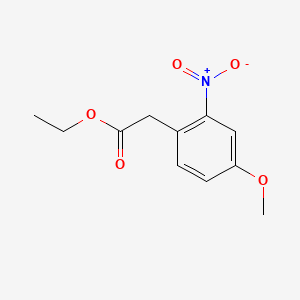
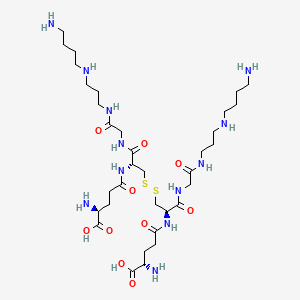
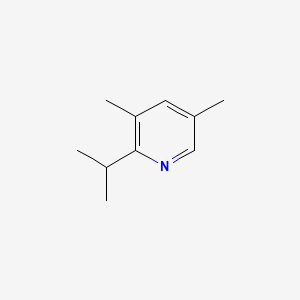


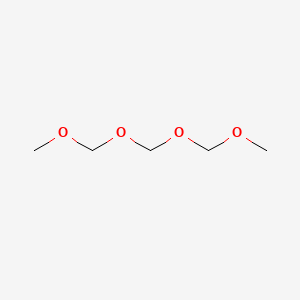
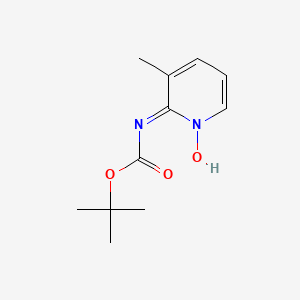

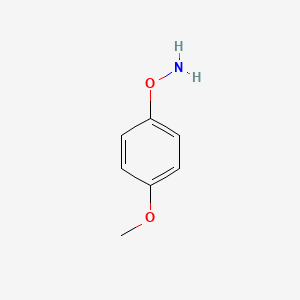
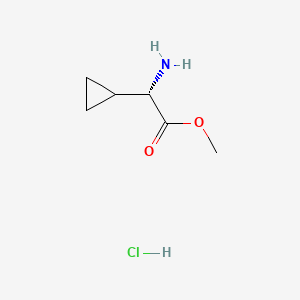
![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)
